molecular formula C11H9F3O2 B2959651 rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans CAS No. 157518-49-5

rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans

Cat. No. B2959651
M. Wt: 230.186
InChI Key: SHCKKENSUDTLMS-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans, also known as trans-ACPD, is a synthetic compound that has been widely used in scientific research for its ability to selectively activate and modulate the activity of glutamate receptors.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans involves the following steps: 1) synthesis of 2-(trifluoromethyl)benzaldehyde, 2) synthesis of (1R,2R)-cyclopropane-1-carboxylic acid, and 3) synthesis of the target compound by coupling the two intermediates.

Starting Materials
Benzaldehyde, Trifluoromethyl iodide, Diethylzinc, Ethyl chloroformate, Sodium cyanoborohydride, Sodium hydroxide, Sodium borohydride, Methanol, Acetic acid, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Synthesis of 2-(trifluoromethyl)benzaldehyde, a) React benzaldehyde with trifluoromethyl iodide and diethylzinc in the presence of catalytic amount of copper iodide to obtain 2-(trifluoromethyl)benzaldehyde., Step 2: Synthesis of (1R,2R)-cyclopropane-1-carboxylic acid, a) React ethyl chloroformate with sodium cyanoborohydride in methanol to obtain ethyl (cyanomethyl)carbonate., b) React ethyl (cyanomethyl)carbonate with sodium hydroxide in water to obtain (1R,2R)-cyclopropane-1-carboxylic acid., Step 3: Synthesis of rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans, a) React 2-(trifluoromethyl)benzaldehyde with sodium borohydride in methanol to obtain 2-(trifluoromethyl)benzyl alcohol., b) React 2-(trifluoromethyl)benzyl alcohol with (1R,2R)-cyclopropane-1-carboxylic acid in the presence of acetic acid and sodium bicarbonate to obtain rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans.

Mechanism Of Action

Trans-ACPD binds to the extracellular domain of mGluR1 and mGluR5, leading to the activation of G protein signaling pathways that modulate the activity of ionotropic glutamate receptors. This results in the modulation of synaptic transmission and plasticity, which are important for learning and memory.

Biochemical And Physiological Effects

Trans-ACPD has been shown to modulate synaptic transmission and plasticity in various regions of the brain, including the hippocampus, amygdala, and prefrontal cortex. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans in lab experiments is its selectivity for mGluR1 and mGluR5, which allows for the specific modulation of glutamate receptor activity. However, one limitation is that it can be difficult to control the concentration and timing of rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans application, which can affect the interpretation of experimental results.

Future Directions

For the use of rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans in scientific research include the development of more selective agonists and antagonists for mGluR1 and mGluR5, as well as the investigation of its potential therapeutic effects in neurodegenerative diseases and psychiatric disorders. Additionally, the use of rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans in combination with other pharmacological agents or behavioral interventions may provide new insights into the mechanisms underlying learning and memory.

Scientific Research Applications

Trans-ACPD has been widely used in scientific research to study the function of glutamate receptors, which are the most abundant excitatory neurotransmitter receptors in the central nervous system. Glutamate receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. Trans-ACPD is a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and mGluR5, which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors.

properties

IUPAC Name

(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCKKENSUDTLMS-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans

CAS RN

157518-49-5
Record name rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
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